molecular formula C12H11F3N2O3S B6425451 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile CAS No. 2034543-42-3

2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B6425451
CAS No.: 2034543-42-3
M. Wt: 320.29 g/mol
InChI Key: JSUVDHNXQBHLOQ-UHFFFAOYSA-N
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Description

2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile is an organic compound with the molecular formula C12H11F3N2O3S. It is known for its unique chemical structure, which includes a trifluoroethoxy group, an azetidine ring, and a benzonitrile moiety.

Properties

IUPAC Name

2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3S/c13-12(14,15)8-20-10-6-17(7-10)21(18,19)11-4-2-1-3-9(11)5-16/h1-4,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUVDHNXQBHLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethanol with azetidine-1-sulfonyl chloride to form an intermediate, which is then reacted with benzonitrile under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The trifluoroethoxy group can be oxidized to form trifluoroacetic acid.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include trifluoroacetic acid, amines, and substituted azetidine derivatives. These products have various applications in organic synthesis and pharmaceutical development .

Scientific Research Applications

Key Features

  • Azetidine Ring : The azetidine ring contributes to the compound's cyclic structure, which may influence its biological interactions.
  • Trifluoroethoxy Group : This group enhances lipophilicity, potentially improving membrane permeability and biological activity.
  • Sulfonyl Group : Known for its role in increasing the reactivity of the compound, making it suitable for various chemical reactions.

Pharmaceutical Development

The compound's unique structure suggests potential applications in drug development, particularly as an inhibitor of specific enzymes or receptors. Notably, compounds with similar structural motifs have been explored for their roles as kinase inhibitors, which are crucial in treating proliferative diseases such as cancer.

Case Study: MEK Inhibition

Research has indicated that azetidine derivatives can act as MEK inhibitors. 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics .

Neurological Research

The compound may also play a role in neurological studies. Substituted azetidines have been implicated in enhancing neuronal plasticity and treating cognitive disorders. This application is particularly relevant for developing treatments for neurodegenerative diseases .

Chemical Synthesis

In synthetic chemistry, the compound can serve as an intermediate for producing other complex molecules. Its sulfonamide functionality allows for further derivatization, which can lead to the development of new compounds with diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The azetidine ring and benzonitrile moiety contribute to the compound’s binding affinity and selectivity for specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)propionitrile: This compound shares the trifluoroethoxy group but has a different core structure, leading to distinct chemical and biological properties.

    2,2,2-Trifluoroethanol: While it shares the trifluoroethoxy group, it lacks the azetidine and benzonitrile moieties, resulting in different reactivity and applications.

    2,2,2-Trifluoroethyl ether: This compound has similar functional groups but differs in its overall structure and uses.

Uniqueness

2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Biological Activity

The compound 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic molecule that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for This compound is C13H12F3N2O2SC_{13}H_{12}F_{3}N_{2}O_{2}S. The compound consists of:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Sulfonyl group : Enhances the compound's ability to interact with biological targets.
  • Trifluoroethoxy group : Increases lipophilicity, potentially improving cell membrane permeability.

Structural Comparison

Compound NameStructureUnique Features
3-(Trifluoroethoxy)anilineC9H8F3NC_9H_8F_3NSimplified structure; lacks azetidine ring
4-AcetylbenzenesulfonamideC9H11N1O2SC_9H_{11}N_{1}O_2SContains an acetyl group; no trifluoromethyl
1-(Trifluoromethyl)azetidineC5H8F3NC_5H_8F_3NLacks sulfonamide functionality; simpler

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to This compound exhibit varying degrees of antimicrobial activity. For instance:

  • Compounds with similar azetidine structures have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
  • The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can significantly impact antimicrobial efficacy .

Cytotoxicity Studies

Research has demonstrated that certain derivatives of azetidine compounds exhibit cytotoxic effects on cancer cells. For example:

  • Compounds based on azetidin-2-one have been investigated for their ability to inhibit tubulin polymerization, which is critical for cancer cell proliferation .
  • In vitro studies on various cancer cell lines (e.g., MCF-7 and HCT-116) have shown promising results regarding their cytotoxic potential .

Case Studies

  • Study on Azetidin Derivatives :
    • A series of trisubstituted azetidin derivatives were synthesized and evaluated for cytotoxicity against breast and colorectal cancer cell lines. The results indicated significant inhibition of cell growth in certain derivatives compared to controls .
  • Antimicrobial Screening :
    • A screening of various azetidine-based compounds revealed selective antibacterial activity against specific strains, with minimal inhibitory concentrations (MICs) established for active compounds .

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